N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Description
N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9F3N6O3 and its molecular weight is 354.249. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally related to sulfamethoxazole , which is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid . .
Mode of Action
Given its structural similarity to sulfamethoxazole , it may also act as an inhibitor of bacterial dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor to key bacterial metabolites.
Biochemical Pathways
If it does indeed act similarly to sulfamethoxazole , it would affect the folate synthesis pathway in bacteria, leading to a decrease in bacterial proliferation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to sulfamethoxazole , it could lead to a decrease in bacterial proliferation by inhibiting the synthesis of dihydrofolic acid.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N6O3/c1-7-6-10(20-25-7)17-12(23)11-18-21-22(19-11)8-2-4-9(5-3-8)24-13(14,15)16/h2-6H,1H3,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOAIIMJBVUARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.